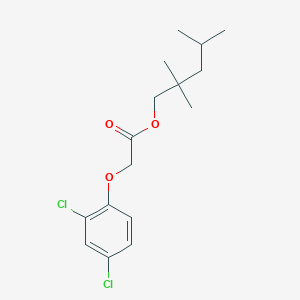
Carbamothioyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamothioyl iodide is an organosulfur compound that contains a carbon-sulfur (C-S) bond and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamothioyl iodide can be synthesized through a catalytic route involving isocyanides, elemental sulfur, and aryl iodides. The reaction involves two consecutive C-S bond formations and proceeds through an iminium species . Another method involves the copper-catalyzed thiocarboxamidation of aryl iodides .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Carbamothioyl iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamothioyl iodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a reagent in various organic reactions.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of carbamothioyl iodide involves its interaction with molecular targets through the formation of C-S bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Carbamothioyl iodide can be compared with other similar compounds, such as:
Thiourea: Both compounds contain sulfur and can form C-S bonds, but thiourea lacks the iodine atom.
Thioacetamide: Similar to this compound, thioacetamide contains a C-S bond but has different reactivity and applications.
Sulfonamides: These compounds also contain sulfur and are used in various chemical and biological applications, but they have a different structural framework.
Propiedades
Número CAS |
60253-81-8 |
|---|---|
Fórmula molecular |
CH2INS |
Peso molecular |
187.01 g/mol |
Nombre IUPAC |
carbamothioyl iodide |
InChI |
InChI=1S/CH2INS/c2-1(3)4/h(H2,3,4) |
Clave InChI |
SXDFCRJNKXIHAJ-UHFFFAOYSA-N |
SMILES canónico |
C(=S)(N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)

![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
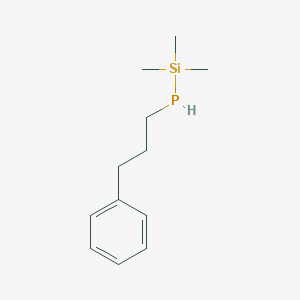
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
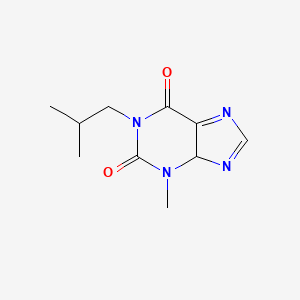
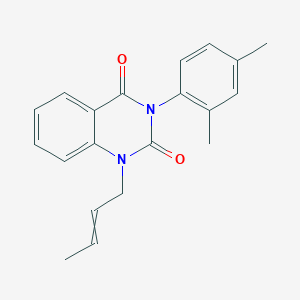
![2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B14612131.png)
![Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-](/img/structure/B14612137.png)

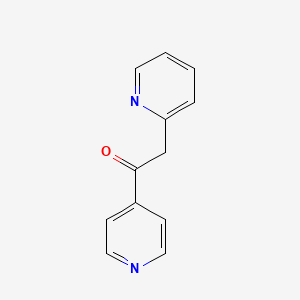

![1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14612162.png)
